REACTION_CXSMILES
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[C:1]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:13])[CH2:2][C:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4].[Br:22]Br>C(Cl)(Cl)(Cl)Cl>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([Br:22])[C:1]([O:14][CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
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9.8 g
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Type
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reactant
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Smiles
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C(CC(=O)OCC1=CC=CC=C1)(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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10.14 g
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was irradiated with a 150 W lamp during the addition
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with water
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was further extracted with dichloromethane (3 ×30 mL)
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Type
|
WASH
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Details
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washed with sodium hydrogen carbonate solution (3×50 mL) and brine solution 3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (9:1 Hex:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C(C(=O)OCC1=CC=CC=C1)Br)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |